2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Description
2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C29H27N7O2 and its molecular weight is 505.582. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial Potential : Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including those incorporating piperazine and morpholine moieties, have shown promising results against a range of bacterial and fungal species, indicating their potential as antimicrobial agents (Bektaş et al., 2007), (Mermer et al., 2018).
Anticancer and Anti-Inflammatory Applications
Anticancer Activity : Some novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, alongside inhibition of COX-1/COX-2 enzymes. These compounds have shown potential for further development as anticancer agents due to their high selectivity and effectiveness in preliminary studies (Abu‐Hashem et al., 2020).
Neurological Disorder Treatments
Antipsychotic Properties : Derivatives containing the biphenyl moiety linked with aryl piperazine have been synthesized and evaluated for their antipsychotic activity. Compounds demonstrated significant anti-dopaminergic and anti-serotonergic activity, indicating their potential use in treating psychotic disorders (Bhosale et al., 2014).
Enzyme Inhibition for Diabetes Treatment
Dipeptidyl Peptidase-IV Inhibitors : Fused triazole derivatives have been identified as potent inhibitors of the dipeptidyl peptidase-IV enzyme, showcasing potential for the treatment or prevention of type 2 diabetes. These compounds, through their enzyme inhibition mechanism, offer a promising therapeutic approach for managing blood sugar levels in diabetic patients (Ling Yu-tao, 2009).
properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-phenylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O2/c1-38-25-13-11-24(12-14-25)36-29-27(32-33-36)28(30-20-31-29)35-17-15-34(16-18-35)26(37)19-21-7-9-23(10-8-21)22-5-3-2-4-6-22/h2-14,20H,15-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOFQOPFOZYVNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone |
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